1-(2-Chloropyrimidin-4-yl)piperidin-4-amine
Overview
Description
“1-(2-Chloropyrimidin-4-yl)piperidin-4-amine” is a chemical compound that has garnered interest in the scientific community due to its potential applications in various fields of research and industry. It is related to the class of compounds known as piperidines, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Scientific Research Applications
Microwave-Assisted Synthesis and Antibacterial Activity
- Researchers have developed methods for synthesizing compounds with the piperidine and pyrimidin-4-amine structure, demonstrating their potential antibacterial activities. The synthesis processes often involve microwave irradiation, highlighting an efficient approach to obtaining these compounds (Merugu, Ramesh, & Sreenivasulu, 2010).
Chemically Enabled Synthesis for Parallel Applications
- Another study outlines the synthesis of 2-amino-4-heteroarylpyrimidines through microwave-induced reactions, utilizing silica-bound reagents for reductive amination and amide bond formation. This indicates a versatile and efficient method for elaborating pendant piperidine functionality, suitable for parallel synthesis applications (Humphries, Do, & Wilhite, 2009).
Antimicrobial Activity of Formamidine Derivatives
- A series of formamidine derivatives synthesized from 2-chloropyrimidin-4-amine showed promising antimicrobial activity against various pathogenic bacteria and fungi, suggesting the potential of these compounds in developing new antimicrobial agents (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2016).
Practical Synthesis for Kinase Inhibitors
- Research into the synthesis of key intermediates for deoxycytidine kinase inhibitors has been conducted, offering a practical and economical approach to creating potent inhibitors, which could have implications in cancer treatment (Zhang et al., 2009).
Synthesis of Novel Heterocyclic Compounds
- The synthesis of novel heterocyclic compounds incorporating the piperidine moiety has been achieved, with some demonstrating significant biological activities such as antitumor potential. These findings underscore the importance of such compounds in developing new therapeutic agents (Perin et al., 2011).
Future Directions
Piperidine derivatives, including “1-(2-Chloropyrimidin-4-yl)piperidin-4-amine”, have significant potential in the field of drug discovery . Future research could focus on exploring the specific biological activities of this compound and developing efficient synthesis methods. It is also important to fully characterize its physical and chemical properties and assess its safety profile.
Mechanism of Action
Target of Action
The primary target of 1-(2-Chloropyrimidin-4-yl)piperidin-4-amine is the GPR119 receptor . GPR119 is a G protein-coupled receptor that is expressed in the pancreas and gastrointestinal tract . It plays a crucial role in glucose-dependent insulin release and the secretion of the incretin GLP-1 .
Mode of Action
This compound acts as an agonist to the GPR119 receptor . By binding to this receptor, it stimulates the release of insulin in a glucose-dependent manner . It also promotes the secretion of the incretin GLP-1 in the gastrointestinal tract .
Biochemical Pathways
The activation of the GPR119 receptor by this compound leads to the stimulation of the adenylyl cyclase pathway . This results in an increase in cyclic AMP levels, which in turn activates protein kinase A. The activation of this kinase leads to the phosphorylation and activation of various proteins, resulting in the release of insulin and GLP-1 .
Pharmacokinetics
Similar compounds have been shown to have good oral bioavailability and rapid clearance . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability would need to be studied further for a comprehensive understanding.
Result of Action
The result of the action of this compound is the stimulation of insulin release and GLP-1 secretion . This can lead to a decrease in blood glucose levels, making it potentially useful for the treatment of conditions like diabetes .
Biochemical Analysis
Biochemical Properties
1-(2-Chloropyrimidin-4-yl)piperidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain protein kinases, which are crucial in regulating cell signaling pathways. The compound binds to the active site of these enzymes, thereby preventing their normal function. This interaction can lead to alterations in cellular processes such as cell growth and apoptosis .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the PI3K-Akt signaling pathway, which is vital for cell survival and proliferation. By inhibiting key enzymes in this pathway, this compound can induce apoptosis in cancer cells, thereby exhibiting potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of protein kinases by binding to their ATP-binding sites. This inhibition prevents the phosphorylation of downstream targets, leading to changes in gene expression and cellular behavior. Additionally, the compound can modulate the activity of transcription factors, further influencing gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function. These effects are crucial for understanding the potential therapeutic applications of the compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes. The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s efficacy and toxicity, making it essential to understand its metabolic profile for drug development .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects. Understanding the transport and distribution mechanisms of this compound is crucial for predicting its pharmacokinetics and optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can localize to specific compartments or organelles, such as the nucleus or mitochondria, where it interacts with its target enzymes. This localization is essential for its activity and function, as it ensures that the compound reaches its intended site of action .
Properties
IUPAC Name |
1-(2-chloropyrimidin-4-yl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c10-9-12-4-1-8(13-9)14-5-2-7(11)3-6-14/h1,4,7H,2-3,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTSSHUVCCKRBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201261281 | |
Record name | 1-(2-Chloro-4-pyrimidinyl)-4-piperidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201261281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
596818-01-8 | |
Record name | 1-(2-Chloro-4-pyrimidinyl)-4-piperidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=596818-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chloro-4-pyrimidinyl)-4-piperidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201261281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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